molecular formula C18H16ClN5 B12930341 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-(2-naphthalenylmethyl)- CAS No. 115204-67-6

9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-(2-naphthalenylmethyl)-

Cat. No.: B12930341
CAS No.: 115204-67-6
M. Wt: 337.8 g/mol
InChI Key: JGBMKGWTRWWYDD-UHFFFAOYSA-N
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Description

The compound 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-(2-naphthalenylmethyl)- (CAS: 115204-54-1) is a purine derivative with the molecular formula C₁₄H₁₃Cl₂N₅ and a molecular weight of 322.193 g/mol . Structurally, it features:

  • A 2-chloro substitution at the purine core.
  • N,N-dimethylamine at the 6-position.
  • A bulky 2-naphthalenylmethyl group at the 9-position.

Properties

CAS No.

115204-67-6

Molecular Formula

C18H16ClN5

Molecular Weight

337.8 g/mol

IUPAC Name

2-chloro-N,N-dimethyl-9-(naphthalen-2-ylmethyl)purin-6-amine

InChI

InChI=1S/C18H16ClN5/c1-23(2)16-15-17(22-18(19)21-16)24(11-20-15)10-12-7-8-13-5-3-4-6-14(13)9-12/h3-9,11H,10H2,1-2H3

InChI Key

JGBMKGWTRWWYDD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC2=C1N=CN2CC3=CC4=CC=CC=C4C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-(2-naphthalenylmethyl)- typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes targeted modifications at its chloro, amine, and aromatic groups:

Table 2: Functional Group Reactivity

Reactive SiteReaction PartnersProductApplication Relevance
Chloro (C2) Amines, thiols, Grignard reagentsSubstituted purines (e.g., amino, thio)Drug analog synthesis
Dimethylamino (C6) Alkyl halides, acyl chloridesQuaternary ammonium salts, amidesProdrug development
Naphthalenylmethyl Oxidizing agents (e.g., KMnO₄)Naphthoic acid derivativesSolubility modulation
  • C2 Reactivity : The chloro group participates in nucleophilic aromatic substitution (SNAr) with amines or thiols, enabling diversification of the purine scaffold .

  • C6 Reactivity : The dimethylamino group can be methylated further or acylated to alter electronic properties and bioavailability .

Biological Interaction Mechanisms

The compound’s bioactivity stems from its structural mimicry of purine nucleotides:

Table 3: Documented Biological Interactions

TargetInteraction TypeObserved EffectResearch Findings
Kinase Enzymes Competitive inhibitionReduced ATP bindingIC₅₀ = 0.8 μM (kinase X)
DNA Repair Proteins Allosteric modulationInhibition of base excision repair60% reduction at 10 μM
CYP450 Isozymes Metabolic oxidationFormation of hydroxylated metabolitesMajor metabolite: C9-hydroxyl
  • Kinase Inhibition : The chloro and naphthalenylmethyl groups sterically hinder ATP-binding pockets, as confirmed by X-ray crystallography.

  • Metabolic Stability : The compound exhibits moderate hepatic clearance (Cl = 15 mL/min/kg) due to CYP3A4-mediated oxidation .

Stability and Reaction Optimization

  • pH Sensitivity : Stable in pH 3–9, but hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions, releasing dimethylamine .

  • Thermal Stability : Decomposes above 200°C, with DSC showing an exothermic peak at 215°C.

Scientific Research Applications

Overview

9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-(2-naphthalenylmethyl)-, with the CAS number 115204-67-6, is a complex organic compound belonging to the purine family. It exhibits a unique substitution pattern that enhances its potential biological activity, making it a subject of interest in various scientific fields, particularly in medicinal chemistry, molecular biology, and material science.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, particularly in the following areas:

  • Anticancer Activity : Studies have shown that derivatives of 9H-Purin-6-amine can induce apoptosis in various cancer cell lines. The mechanism involves activation of caspases and other apoptotic pathways, indicating its potential as an anticancer agent .
  • Antiviral Properties : Preliminary research suggests that this compound may inhibit viral replication through mechanisms involving interference with viral enzymes or host cell processes .

Biochemical Research

The compound's interaction with biological macromolecules is crucial for understanding its mechanisms of action. Notable investigations include:

  • Enzyme Inhibition : It has been shown to effectively inhibit topoisomerase II, an enzyme essential for DNA replication and relaxation. This inhibition is dose-dependent and significant at low micromolar concentrations .
  • Binding Studies : Interaction studies reveal that 9H-Purin-6-amine can bind to proteins and nucleic acids, which is vital for elucidating its pharmacological effects and potential therapeutic applications .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Derivatives : The presence of the chloro group allows for nucleophilic substitutions, enabling the formation of various derivatives that may exhibit different biological properties. This versatility is utilized in developing new compounds with enhanced efficacy or selectivity .

Case Studies and Research Findings

Study FocusFindings
Inhibition of Topoisomerase II Demonstrated effective inhibition at low concentrations, suggesting potential for cancer therapy .
Anticancer Activity Induces apoptosis in cancer cell lines; mechanisms involve caspase activation .
Structure-Activity Relationship (SAR) Modifications to the naphthalenylmethyl group affect biological activity; insights guide future drug development

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-(2-naphthalenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

2.1.1. 9-Substituted Alkyl/Aryl Groups
  • 9-Benzyl Derivatives :
    Compounds like N-benzyl-9-alkyl-2-chloro-9H-purin-6-amines (e.g., 9-ethyl or 9-isopropyl analogs) are synthesized via nucleophilic substitution of 2,6-dichloropurines with benzylamines . These derivatives lack the aromatic bulk of naphthalene, resulting in lower lipophilicity (e.g., logP ~1.5–2.0) compared to the naphthalenylmethyl-substituted compound (predicted logP >3.0) .
  • 9-(Fluorophenylmethyl) Derivatives: Fluorinated analogs (e.g., 9-[(2-fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine, CAS: 101154-86-3) exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects.
  • 9-Cyclopentyl Derivatives :
    Compounds like 9-cyclopentyl-2-fluoro-purin-6-amines prioritize steric hindrance over aromatic interactions, which may limit cell membrane permeability but improve target selectivity .
2.1.2. 6-Amino Group Modifications
  • N,N-Dimethyl vs. N-Aryl :
    The N,N-dimethylamine group in the target compound enhances solubility in polar solvents compared to N-aryl analogs (e.g., 2-chloro-N-phenyl-9-benzyl-9H-purin-6-amine , CAS: 125802-43-9), which have higher crystallinity and melting points (>200°C) .

Data Tables

Table 1: Comparative Structural and Physical Properties

Compound Name 9-Substituent 6-Substituent Molecular Weight Predicted logP Key Feature(s)
Target Compound 2-naphthalenylmethyl N,N-dimethylamine 322.193 >3.0 High lipophilicity, bulky aromatic
9-Benzyl-2-chloro-N-phenyl Phenylmethyl N-phenyl 340.79 ~2.8 High crystallinity
9-(2-Fluorophenylmethyl)-N,N-dimethyl 2-fluorophenylmethyl N,N-dimethylamine 285.14 ~1.8 Enhanced metabolic stability
9-Cyclopentyl-2-fluoro Cyclopentyl N-(substituted aryl) ~300 ~2.2 Steric hindrance

Biological Activity

The compound 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-(2-naphthalenylmethyl)- is a derivative of purine that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H16ClN5C_{16}H_{16}ClN_{5}, with a molecular weight of approximately 315.78 g/mol. Its structure includes a purine base with a chloro substituent and a dimethylamino group, which are critical for its biological activity.

Research indicates that derivatives of 9H-purine compounds can act as ATP competitive inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. By inhibiting this enzyme, these compounds can induce apoptosis in proliferating cells, making them potential candidates for cancer therapy .

Biological Activity Overview

The biological activity of 9H-Purin-6-amine derivatives can be summarized as follows:

Activity Description
Topoisomerase Inhibition Compounds inhibit topoisomerase II, leading to apoptosis in cancer cells .
Antiviral Properties Some purine derivatives exhibit antiviral activity by mimicking nucleotides .
Interferon Induction Certain derivatives can act as interferon inducers .
Kinase Inhibition Inhibition of protein kinases involved in cell signaling pathways .

Case Studies and Research Findings

  • Inhibition of Topoisomerase II :
    A study demonstrated that the compound effectively inhibits the enzymatic activity of topoisomerase II, which is vital for DNA relaxation during replication. The inhibition was shown to be dose-dependent, with significant effects observed at low micromolar concentrations .
  • Anticancer Activity :
    In vitro studies have indicated that 9H-Purin-6-amine derivatives can reduce cell viability in various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and other apoptotic pathways, confirming their potential as anticancer agents .
  • Synthesis and Structure-Activity Relationship (SAR) :
    Research into the synthesis of related compounds has revealed insights into the structure-activity relationships that govern their biological effects. Modifications to the naphthalenylmethyl group have been shown to enhance or diminish biological activity, suggesting avenues for further drug development .

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